molecular formula C21H21ClN4O2 B11554657 N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

Cat. No.: B11554657
M. Wt: 396.9 g/mol
InChI Key: AASHXIFTJANYJC-FSJBWODESA-N
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Description

N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide is a complex organic compound that belongs to the class of hydrazides. This compound is characterized by its unique structure, which includes a pyrazole ring, a phenyl group, and a dimethylphenoxyacetohydrazide moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide typically involves a multi-step process:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring, which can be achieved through the reaction of hydrazine with a β-diketone.

    Chlorination: The pyrazole ring is then chlorinated using a chlorinating agent such as thionyl chloride.

    Condensation Reaction: The chlorinated pyrazole is then subjected to a condensation reaction with 2-(2,6-dimethylphenoxy)acetic acid hydrazide in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrazole rings.

    Reduction: Reduction reactions can occur at the hydrazide moiety, converting it to the corresponding amine.

    Substitution: The chloro group on the pyrazole ring can be substituted with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic conditions.

Major Products

    Oxidation: Products may include hydroxylated derivatives.

    Reduction: The major product is the corresponding amine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide
  • N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide

Uniqueness

The uniqueness of N’-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a pyrazole ring, phenyl group, and dimethylphenoxyacetohydrazide moiety sets it apart from other similar compounds, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H21ClN4O2

Molecular Weight

396.9 g/mol

IUPAC Name

N-[(E)-(5-chloro-3-methyl-1-phenylpyrazol-4-yl)methylideneamino]-2-(2,6-dimethylphenoxy)acetamide

InChI

InChI=1S/C21H21ClN4O2/c1-14-8-7-9-15(2)20(14)28-13-19(27)24-23-12-18-16(3)25-26(21(18)22)17-10-5-4-6-11-17/h4-12H,13H2,1-3H3,(H,24,27)/b23-12+

InChI Key

AASHXIFTJANYJC-FSJBWODESA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C/C2=C(N(N=C2C)C3=CC=CC=C3)Cl

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=CC2=C(N(N=C2C)C3=CC=CC=C3)Cl

Origin of Product

United States

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